Enantiomeric Purity: (2S) vs. (2R) Configuration
The target compound possesses the (2S) configuration, which is the biologically relevant enantiomer for ACE-inhibitor intermediate synthesis. The (2R)-enantiomer (CAS 2219353-69-0) is commercially available but leads to incorrect stereochemistry in the final API . Enzymatic oxidation of Nα-Boc-L-lysine exclusively yields the (2S)-free acid (BMS 264406-01), confirming that the (2S) scaffold is the natural substrate in biocatalytic routes [1].
| Evidence Dimension | Absolute configuration and synthetic utility |
|---|---|
| Target Compound Data | (2S)-1-tert-butyl 2-methyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate |
| Comparator Or Baseline | (2R)-1-tert-butyl 2-methyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate (CAS 2219353-69-0) |
| Quantified Difference | Opposite enantiomer; no reported ACE-inhibitor intermediate activity for (2R) form |
| Conditions | Stereochemical comparison based on commercial availability and literature precedent |
Why This Matters
Procuring the incorrect enantiomer would waste synthetic effort and resources, as the (2R) form cannot replace the (2S) form in asymmetric ACE-inhibitor syntheses.
- [1] Patel, R. N., et al. Tetrahedron: Asymmetry 10(1), 31-36 (1999). View Source
